2-Fluoro-4-iodophenyl isocyanate
CAS No.: 139072-17-6
Cat. No.: VC21243864
Molecular Formula: C7H3FINO
Molecular Weight: 263.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139072-17-6 |
---|---|
Molecular Formula | C7H3FINO |
Molecular Weight | 263.01 g/mol |
IUPAC Name | 2-fluoro-4-iodo-1-isocyanatobenzene |
Standard InChI | InChI=1S/C7H3FINO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H |
Standard InChI Key | VBRWSMMFMURCHF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1I)F)N=C=O |
Canonical SMILES | C1=CC(=C(C=C1I)F)N=C=O |
Introduction
Chemical Identity and Properties
2-Fluoro-4-iodophenyl isocyanate is an aromatic compound characterized by its distinct molecular structure and physicochemical properties. This section provides a detailed overview of its chemical identity and fundamental properties.
Basic Information
2-Fluoro-4-iodophenyl isocyanate, also known as 2-fluoro-4-iodo-1-isocyanatobenzene, is an organic compound with significant applications in chemical synthesis. It belongs to the class of aryl isocyanates, featuring a reactive isocyanate (-N=C=O) functional group attached to an aromatic ring. The compound's structure includes two halogen substituents: fluorine at the ortho (2') position and iodine at the para (4') position relative to the isocyanate group .
Physical and Chemical Properties
The compound exhibits distinctive physicochemical properties that influence its reactivity and applications. Its molecular formula is C7H3FINO with a molecular weight of 263.01 g/mol. The presence of the highly reactive isocyanate group, combined with the electronegative fluorine atom and the iodine substituent, contributes to its unique chemical behavior in various reactions.
Identification Data
The following table summarizes the key identification parameters for 2-Fluoro-4-iodophenyl isocyanate:
Parameter | Value |
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CAS Number | 139072-17-6 |
Molecular Formula | C7H3FINO |
Molecular Weight | 263.01 g/mol |
IUPAC Name | 2-fluoro-4-iodo-1-isocyanatobenzene |
Standard InChI | InChI=1S/C7H3FINO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H |
Standard InChIKey | VBRWSMMFMURCHF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1I)F)N=C=O |
European Community (EC) Number | 623-263-9 |
Source: Data compiled from chemical databases and literature .
Structural Characteristics
The molecular structure of 2-Fluoro-4-iodophenyl isocyanate significantly influences its chemical behavior and applications in organic synthesis.
Molecular Structure
The compound features a benzene ring with three substituents: fluorine at position 2, iodine at position 4, and an isocyanate group at position 1 . This arrangement creates a unique electronic distribution within the molecule, affecting its reactivity patterns. The isocyanate group (-N=C=O) is linear in geometry with cumulative double bonds, making it highly reactive toward nucleophiles.
Structural Features and Bonding
The key structural elements that define 2-Fluoro-4-iodophenyl isocyanate include:
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The aromatic ring system, which provides stability and allows for specific substitution patterns.
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The isocyanate functional group, characterized by its cumulative double bond system and high reactivity.
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The fluorine substituent, which increases the electron deficiency of the aromatic ring due to its high electronegativity.
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The iodine substituent, which introduces potential for further functionalization through various coupling reactions.
These structural features combine to create a versatile chemical scaffold useful for diverse synthetic applications.
Synthesis Methods
Various synthetic approaches can be employed to prepare 2-Fluoro-4-iodophenyl isocyanate, each with specific advantages depending on the scale and application requirements.
General Synthetic Routes
The synthesis of 2-Fluoro-4-iodophenyl isocyanate typically involves multiple steps, beginning with appropriate starting materials containing the required substitution pattern. Common synthetic strategies include:
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Starting with 2-fluoro-4-iodoaniline and converting it to the isocyanate using phosgene or phosgene equivalents.
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Performing directed iodination of 2-fluorophenyl isocyanate.
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Using transition metal-catalyzed halogen exchange reactions to introduce the iodine atom at the desired position.
These synthetic approaches allow for the controlled preparation of the target compound with high purity and yield.
Specific Synthesis Example
In a typical laboratory-scale preparation, 2-Fluoro-4-iodophenyl isocyanate can be synthesized from 2-fluoro-4-iodoaniline. The aniline derivative is treated with a phosgene equivalent under carefully controlled conditions to form the isocyanate functional group. This reaction must be conducted under anhydrous conditions to prevent side reactions with moisture.
Chemical Reactivity and Applications in Synthesis
The chemical reactivity of 2-Fluoro-4-iodophenyl isocyanate is dominated by the isocyanate functional group, which readily undergoes addition reactions with various nucleophiles.
Reactivity with Amines
One of the most significant reactions of 2-Fluoro-4-iodophenyl isocyanate is its ability to react with amines to form urea derivatives. This reaction proceeds through nucleophilic addition to the central carbon atom of the isocyanate group. The process involves:
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Nucleophilic attack by the amine nitrogen on the electrophilic carbon of the isocyanate.
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Formation of an unstable intermediate.
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Proton transfer to yield the stable urea product.
This reactivity makes the compound particularly valuable in the synthesis of substituted ureas with potential pharmaceutical applications.
Other Significant Reactions
Beyond reactions with amines, 2-Fluoro-4-iodophenyl isocyanate participates in various other transformations:
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Reactions with alcohols to form carbamates.
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Reactions with carboxylic acids to form amides after decarboxylation.
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Participation in cycloaddition reactions to form heterocyclic compounds.
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The iodine substituent allows for further functionalization through coupling reactions, such as Suzuki, Sonogashira, or Heck reactions.
These diverse reaction pathways contribute to the compound's utility as a versatile building block in organic synthesis.
Applications in Medicinal Chemistry
In medicinal chemistry, 2-Fluoro-4-iodophenyl isocyanate serves as a valuable intermediate for the synthesis of biologically active molecules. The urea derivatives obtained from reactions with amines have shown potential as:
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Enzyme inhibitors in various biological pathways.
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Structural components in molecules with antitumor activities.
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Building blocks for compounds used in biological studies and pharmaceutical research.
The presence of fluorine often enhances the metabolic stability and bioavailability of the resulting drug candidates, while the iodine substituent can serve as a handle for further derivatization.
Research Findings and Applications
Recent research has highlighted the importance of 2-Fluoro-4-iodophenyl isocyanate in various scientific disciplines, particularly in medicinal chemistry and materials science.
Medicinal Chemistry Applications
In medicinal chemistry, compounds derived from 2-Fluoro-4-iodophenyl isocyanate have demonstrated promising biological activities. Urea derivatives synthesized using this compound as a key intermediate have shown potential as:
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Kinase inhibitors for cancer treatment.
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Anti-inflammatory agents through interaction with specific cellular targets.
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Probes for studying biological processes at the molecular level.
The unique structural features contributed by the fluorine and iodine substituents often enhance the pharmacological properties of the resulting molecules.
Materials Science Applications
In materials science, derivatives of 2-Fluoro-4-iodophenyl isocyanate have applications in the development of:
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Functional polymers with specific physical or chemical properties.
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Coatings with enhanced durability or specialized functions.
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Materials with modified surface characteristics for various technological applications.
The versatility of the isocyanate functional group, combined with the potential for further functionalization through the iodine substituent, makes this compound valuable in materials research and development.
Research Case Studies
Several research studies have employed 2-Fluoro-4-iodophenyl isocyanate in the synthesis of compounds with significant biological activities. For example, in a synthesis example, 2,6-difluorobenzoyl isocyanate reacts with 2-fluoro-4-iodoaniline to form a urea derivative. This reaction involves dissolving the isocyanate in toluene and adding the aniline under stirring conditions.
Research on compounds related to 2-fluoro-4-iodophenyl isocyanate, such as urea derivatives, highlights their potential in medicinal chemistry and biological studies. These compounds can act as probes for studying biological processes and have shown antitumor activities in vitro.
Analytical Methods and Characterization
Various analytical techniques can be employed to characterize 2-Fluoro-4-iodophenyl isocyanate and assess its purity and structural properties.
Spectroscopic Analysis
Spectroscopic methods play a crucial role in the identification and characterization of 2-Fluoro-4-iodophenyl isocyanate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR provides information about the aromatic protons, while 19F NMR confirms the presence of the fluorine substituent. 13C NMR reveals the characteristic signals of the isocyanate carbon and the carbon atoms of the aromatic ring.
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Infrared (IR) Spectroscopy: The isocyanate group exhibits a characteristic strong absorption band around 2270-2250 cm-1, providing a clear indicator of the compound's identity.
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis, helping to establish the structural composition .
These spectroscopic techniques, used in combination, allow for comprehensive structural elucidation and confirmation of the compound's identity.
Chromatographic Methods
Chromatographic techniques are valuable for assessing the purity of 2-Fluoro-4-iodophenyl isocyanate and separating it from potential impurities:
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High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the compound's purity and can detect trace impurities.
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Gas Chromatography (GC): Useful for volatile derivatives or degradation products of the isocyanate.
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Thin-Layer Chromatography (TLC): Serves as a rapid screening method for reaction monitoring and preliminary purity assessment.
These chromatographic methods ensure the quality control of 2-Fluoro-4-iodophenyl isocyanate for research and synthetic applications.
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